molecular formula C8H8N2O B009982 1-Methyl-2-benzimidazolinone CAS No. 102976-63-6

1-Methyl-2-benzimidazolinone

Cat. No. B009982
M. Wt: 148.16 g/mol
InChI Key: PYEHNKXDXBNHQQ-UHFFFAOYSA-N
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Patent
US05391566

Procedure details

Cesium carbonate (814.5 mg, 2.5 mmol) was added to a stirred solution of benzimidazolinone (335 mg, 2.5 mmol) in DMF (10 mL) under nitrogen at room temperature. After stirring for 30 min., methyl iodide (355 mg, 2.5 mmol) was added and the mixture stirred at room temperature for 18 h. Water was added and the mixture extracted with ethyl acetate. The organic phase was washed with water, dried (magnesium sulfate) and the solvent removed in vacuo. The residue was chromatographed (10-50% ethyl acetate/hexane) to give the title compound (43 mg, 12%) as a white solid.
Quantity
814.5 mg
Type
reactant
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
12%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].[NH:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[NH:9][C:8]1=O.CI.O>CN(C=O)C>[CH3:8][N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[NH:9][C:1]1=[O:4] |f:0.1.2|

Inputs

Step One
Name
Quantity
814.5 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
335 mg
Type
reactant
Smiles
N1C(NC2=C1C=CC=C2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
355 mg
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (10-50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.